H-Phe-Gln-Trp-Gln-Arg-Asn-Ile-Arg-Lys-Val-Arg-NH2
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Overview
Description
Peptides are short chains of amino acids linked by peptide bonds. They are fundamental components of cells that carry out important biological functions. The peptide you mentioned is composed of the following amino acids: Phenylalanine (Phe), Glutamine (Gln), Tryptophan (Trp), Arginine (Arg), Asparagine (Asn), Isoleucine (Ile), Lysine (Lys), and Valine (Val).
Synthesis Analysis
Peptides are typically synthesized using techniques like solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing chain, which is attached to insoluble beads.Molecular Structure Analysis
The structure of a peptide can be analyzed using various techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and cryo-electron microscopy (cryo-EM). These methods can provide detailed information about the three-dimensional arrangement of atoms in the peptide.Chemical Reactions Analysis
Peptides can undergo various chemical reactions. One common reaction is the formation of a disulfide bond between two cysteine residues, which can stabilize the peptide’s structure. Other reactions can involve the side chains of the amino acids, depending on their chemical properties.Physical And Chemical Properties Analysis
The physical and chemical properties of a peptide can be influenced by its amino acid composition and sequence. For example, the presence of charged or polar amino acids can affect the peptide’s solubility, while the presence of aromatic amino acids can influence its absorbance of UV light.Scientific Research Applications
Peptide Structure and Stability
The peptide sequence H-Phe-Gln-Trp-Gln-Arg-Asn-Ile-Arg-Lys-Val-Arg-NH2 is related to studies in peptide structure and stability. Specifically, research has focused on the formation of β-hairpin structures in peptides, with studies revealing the importance of certain amino acid sequences in stabilizing these structures. Ornithine (Orn), for instance, has been shown to form a turn structure that significantly stabilizes β-hairpins when linked through the δ-amino group, comparable to d-Pro-Gly in inducing β-hairpin formation (Nowick & Brower, 2003).
Peptide Libraries and Proteomics
Studies have also utilized peptide libraries to understand the binding mechanisms of various amino acids to proteins. For instance, different amino acids linked to chromatographic beads have been used to study the binding of baits to proteins, as represented by the cytoplasmic proteome of human red blood cells. This study shed light on the 'Grand Catchers' and 'Petite Catchers' among amino acids, with certain amino acids like Arg and Phe capturing a significantly higher number of unique gene products (Bachi et al., 2008).
Tritium Labelling of Peptides
The peptide sequence has relevance in the tritium labelling of neuropeptides for studies in radioreceptor binding assays and the mapping of metabolic pathways. This method allows the characterization of the binding affinities and metabolic pathways of various peptides, contributing to our understanding of their biological functions (Tóth et al., 2012).
Peptide-Based Therapeutics
Research into peptide-based therapeutics, particularly for conditions like multiple sclerosis, has involved the design and synthesis of peptide analogues based on specific protein epitopes. Studies in this domain aim to identify peptide structures that can modulate immune responses and provide therapeutic benefits (Tselios et al., 2000).
Safety And Hazards
The safety and hazards associated with a peptide depend on its biological activity. Some peptides are toxic or allergenic, while others are safe for use in humans. It’s important to thoroughly test any new peptide for potential adverse effects.
Future Directions
The study of peptides is a rapidly advancing field with many potential applications in biotechnology and medicine. Future research could focus on understanding the function of your peptide, improving methods for its synthesis, and exploring its potential uses.
properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]pentanediamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C69H112N26O14/c1-5-37(4)55(66(109)91-46(23-15-31-84-69(80)81)58(101)88-44(20-11-12-28-70)62(105)94-54(36(2)3)65(108)86-43(56(75)99)21-13-29-82-67(76)77)95-64(107)50(34-53(74)98)93-59(102)45(22-14-30-83-68(78)79)89-60(103)48(25-27-52(73)97)90-63(106)49(33-39-35-85-42-19-10-9-18-40(39)42)92-61(104)47(24-26-51(72)96)87-57(100)41(71)32-38-16-7-6-8-17-38/h6-10,16-19,35-37,41,43-50,54-55,85H,5,11-15,20-34,70-71H2,1-4H3,(H2,72,96)(H2,73,97)(H2,74,98)(H2,75,99)(H,86,108)(H,87,100)(H,88,101)(H,89,103)(H,90,106)(H,91,109)(H,92,104)(H,93,102)(H,94,105)(H,95,107)(H4,76,77,82)(H4,78,79,83)(H4,80,81,84)/t37-,41-,43-,44-,45-,46-,47-,48-,49-,50-,54-,55-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIROSQHTQDVQTI-JDJCIBPGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=CC=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H112N26O14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1529.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-Phe-Gln-Trp-Gln-Arg-Asn-Ile-Arg-Lys-Val-Arg-NH2 |
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